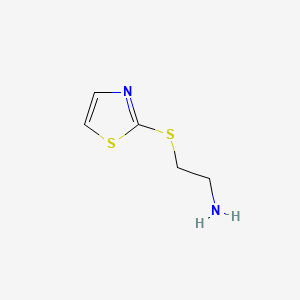

2-(Thiazol-2-ylthio)ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

127152-00-5 |

|---|---|

Molecular Formula |

C5H8N2S2 |

Molecular Weight |

160.253 |

IUPAC Name |

2-(1,3-thiazol-2-ylsulfanyl)ethanamine |

InChI |

InChI=1S/C5H8N2S2/c6-1-3-8-5-7-2-4-9-5/h2,4H,1,3,6H2 |

InChI Key |

ZWDHFPMWMBMBKV-UHFFFAOYSA-N |

SMILES |

C1=CSC(=N1)SCCN |

Synonyms |

Ethanamine, 2-(2-thiazolylthio)- |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiazol 2 Ylthio Ethanamine and Its Analogues

Direct Synthesis Approaches to 2-(Thiazol-2-ylthio)ethanamine

The direct construction of this compound involves the strategic formation of the thiazole (B1198619) ring and the thioether linkage. Several synthetic strategies can be employed to achieve this, including one-pot multicomponent reactions, nucleophilic substitution at the C-2 position of the thiazole ring, and methods focused on forming the thioether bond with a pre-formed thiazole moiety.

One-Pot Multicomponent Reactions for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thiazole derivatives from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not extensively documented, the principles of MCRs for thiazole synthesis are well-established and can be adapted for this target molecule.

A common MCR for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For the synthesis of analogues, this could involve the reaction of a suitable α-haloketone, a thioamide, and a component to introduce the aminoethylthio side chain.

| Reactant A | Reactant B | Reactant C | Catalyst/Solvent | Product Scope | Ref. |

| α-haloketone | Thioamide | N/A | Varies | 2,4-Disubstituted thiazoles | |

| Aryl ethanones | Thioamides | KBrO3 | Lipase/Ultrasound | 2,4-Disubstituted thiazoles |

Strategies Involving Nucleophilic Substitution at the Thiazole C-2 Position

The C-2 position of the thiazole ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group such as a halogen. pharmaguideline.com This reactivity provides a direct route to introduce the 2-aminoethylthio moiety onto a pre-formed thiazole ring.

A plausible synthetic route would involve the reaction of 2-chlorothiazole (B1198822) or 2-bromothiazole (B21250) with cysteamine (B1669678) (2-aminoethanethiol) in the presence of a base. The base deprotonates the thiol group of cysteamine, forming a thiolate anion which then acts as a nucleophile, displacing the halide from the C-2 position of the thiazole ring to form the desired thioether linkage.

| Thiazole Substrate | Nucleophile | Base | Solvent | Product | Ref. |

| 2-Chlorothiazole | Cysteamine | Sodium ethoxide | Ethanol (B145695) | This compound | |

| 2-Bromothiazole | Cysteamine | Potassium carbonate | DMF | This compound |

Formation of the Thioether Linkage in this compound Precursors

The most direct and widely applicable method for the synthesis of this compound involves the S-alkylation of 2-mercaptothiazole (B1225461) with a suitable 2-aminoethyl halide or its equivalent. 2-Mercaptothiazole exists in a tautomeric equilibrium with thiazole-2(3H)-thione. Deprotonation with a base generates the thiazole-2-thiolate anion, a potent nucleophile.

This thiolate can then react with an electrophile such as 2-chloroethanamine or 2-bromoethanamine via an SN2 reaction to form the thioether bond, yielding this compound. A related patent describes the synthesis of a similar compound, 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole, by reacting the corresponding chloromethylthiazole with 2-aminoethanethiol hydrochloride. google.com

| Thiol Precursor | Electrophile | Base | Solvent | Product | Ref. |

| 2-Mercaptothiazole | 2-Chloroethanamine HCl | Sodium hydroxide | Water/Ethanol | This compound | |

| 2-Mercaptobenzothiazole | 2-Chloroethyl methacrylate | Sodium bicarbonate | Dimethylformamide | 2-(2-Benzothiazolylthio)ethyl methacrylate | mdpi.com |

| 2-Mercaptobenzothiazole | Benzyl (B1604629) halide | N/A | N,N-dimethylformamide | 2-Benzylsulfanyl derivatives of MBT | nih.gov |

Synthesis of Thiazole Precursors and Intermediates Relevant to this compound

The synthesis of this compound often relies on the availability of key thiazole precursors, namely those with a leaving group at the C-2 position or a thiol group at the C-2 position.

Cyclocondensation Reactions for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. To generate a precursor for this compound, one could envision a modified Hantzsch synthesis where the thioamide contains the protected aminoethyl group.

Another powerful method for thiazole synthesis is the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents. This approach allows for the formation of substituted thiazoles under mild conditions.

| Reactant A | Reactant B | Conditions | Product Scope | Ref. |

| α-Haloketone | Thioamide | Varies | Substituted thiazoles | |

| Thioamide | Alkynyl(aryl)iodonium salt | Varies | Substituted thiazoles |

Preparation of 2-Mercaptothiazole Derivatives

2-Mercaptothiazole is a crucial intermediate for the synthesis of this compound. For the benzofused analogue, 2-mercaptobenzothiazole, an efficient synthesis involves a DBU-promoted tandem reaction of o-haloanilines with carbon disulfide. organic-chemistry.org This method provides good to excellent yields and avoids harsh reaction conditions. The reaction mechanism is proposed to involve a nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular SNAr cyclization. organic-chemistry.org

| Starting Material | Reagent | Promoter/Base | Solvent | Product | Ref. |

| o-Haloaniline | Carbon disulfide | DBU | Toluene | 2-Mercaptobenzothiazole | organic-chemistry.org |

Synthesis of Haloalkylamine Moieties for Coupling

The synthesis of this compound requires a haloalkylamine moiety, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), to serve as an electrophilic partner for coupling with a thiazole-based nucleophile. These haloalkylamines are typically prepared from readily available starting materials like ethanolamine (B43304) or through the ring-opening of aziridines.

Common methods for synthesizing 2-haloethylamine salts involve the reaction of ethanolamine with halogenating agents. Thionyl chloride (SOCl₂) and hydrohalic acids (HCl or HBr) are the most frequently used reagents for this transformation. exsyncorp.com The reaction with thionyl chloride is often favored for its milder conditions and shorter reaction times. Alternatively, treating ethanolamine with concentrated hydrobromic acid is a well-established method for producing 2-bromoethylamine hydrobromide. chemicalbook.comchemicalbook.comorgsyn.org This process involves the protonation of the hydroxyl group, followed by nucleophilic substitution by the bromide ion. One procedure involves adding ethanolamine to ice-cold hydrobromic acid, followed by distillation and reflux to drive the substitution reaction, yielding the product upon cooling and crystallization. orgsyn.org Yields for these methods are generally high, often exceeding 70-80%. chemicalbook.comorgsyn.org

Another synthetic route to haloalkylamines is the ring-opening of aziridine (B145994) or its N-protected derivatives. Aziridine itself can undergo ring-opening with hydrogen halides to produce the corresponding 2-haloethylamine. orgsyn.org For more controlled reactions, N-protected aziridines are used. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine, forming N-Boc-aziridine. myskinrecipes.com This intermediate can be opened with a halide source, often under acidic conditions, to yield an N-Boc-2-haloethylamine. bioorg.orgnih.gov This approach is particularly useful in multi-step syntheses where selective reactivity of the amine is required. The regioselectivity of the ring-opening is a key consideration and can be influenced by the substituents on the aziridine ring and the reaction conditions. frontiersin.org

Below is a table summarizing common synthetic methods for preparing haloalkylamine precursors.

| Starting Material | Reagent(s) | Product | Typical Yield | Reference(s) |

| Ethanolamine | Thionyl Chloride (SOCl₂) | 2-Chloroethylamine hydrochloride | ≥95% | google.com |

| Ethanolamine | Hydrobromic Acid (HBr) | 2-Bromoethylamine hydrobromide | 70-99% | chemicalbook.comchemicalbook.comguidechem.comguidechem.com |

| Diethanolamine | Thionyl Chloride (SOCl₂) | Bis(2-chloroethyl)amine hydrochloride | Quantitative | chemicalbook.com |

| N-Boc-aziridine | Acid Halide (e.g., HCl) | N-Boc-2-chloroethylamine | - | nih.gov |

Chiral Synthesis and Stereochemical Control for this compound Analogs

The development of chiral analogs of this compound necessitates precise control over stereochemistry. Asymmetric synthesis of these molecules can be approached by introducing chirality either in the ethanamine backbone or on the thiazole ring itself. The primary strategies involve stereospecific substitution reactions, the use of chiral catalysts, or employing substrates from the chiral pool. beilstein-journals.orgnih.gov

One of the most direct methods for creating a chiral center is through the Sₙ2 displacement of a leaving group on a chiral precursor by a sulfur nucleophile. nih.gov For instance, a chiral β-amino alcohol can be converted into a derivative with a good leaving group (e.g., a sulfonate ester like tosylate or mesylate). Subsequent reaction with a thiazole-2-thiol nucleophile proceeds with inversion of configuration at the chiral center, yielding the desired enantiomerically enriched thioether. beilstein-journals.org The efficiency of this method relies on the stereochemical purity of the starting alcohol.

Catalytic asymmetric methods offer an alternative for establishing stereocenters. While the synthesis of chiral thioethers using metal catalysts can be challenging due to catalyst poisoning by sulfur, significant progress has been made. rsc.org For example, the enantioselective ring-opening of meso-aziridines with a nucleophile, catalyzed by a chiral complex, can produce chiral β-amino compounds. nih.gov A chiral phosphinothiourea catalyst has been shown to effectively catalyze the ring-opening of meso-aziridines with HCl, affording β-chloroamines with high enantioselectivity, which could then be coupled with a thiazole thiol. nih.gov

Furthermore, methods for the enantioselective synthesis of β-amino acids and their derivatives can be adapted to produce chiral precursors for this compound analogs. hilarispublisher.commiamioh.edu For example, asymmetric hydrogenation of β-aminoacrylic acid derivatives or asymmetric Mannich reactions can provide access to enantiopure β-amino carbonyl compounds. miamioh.edu These can be further elaborated into the target chiral thioether. A photoredox-catalyzed asymmetric Giese reaction has also been reported for the synthesis of β-thiolated amino acids, demonstrating a modern approach to forming the crucial C-S bond with stereocontrol. nih.gov

The table below outlines several strategies for achieving stereochemical control in the synthesis of chiral thioethers and related β-amino compounds.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Sₙ2 Displacement | A chiral alcohol is converted to a derivative with a good leaving group, followed by nucleophilic substitution with a thiol. | Proceeds with inversion of stereochemistry; relies on the availability of enantiopure starting materials. | beilstein-journals.orgnih.gov |

| Catalytic Asymmetric Ring-Opening | A meso-aziridine is opened with a nucleophile in the presence of a chiral catalyst to generate a chiral β-functionalized amine. | Creates chirality from a prochiral substrate; enantioselectivity depends on the catalyst's effectiveness. | nih.gov |

| Asymmetric Hydrogenation | Chiral catalysts (e.g., Ru- or Rh-based) are used to hydrogenate prochiral enamines or β-aminoacrylic acid derivatives. | Can provide high enantiomeric excess; applicable to a range of substrates. | hilarispublisher.com |

| Photoredox-Catalyzed Radical Addition | A radical generated from an alkyl halide undergoes conjugate addition to a chiral thiazoline (B8809763) acceptor. | Utilizes a chiral auxiliary for diastereocontrol under mild reaction conditions. | nih.gov |

Chemical Reactivity and Derivatization of 2 Thiazol 2 Ylthio Ethanamine

Reactions at the Primary Amine Moiety of 2-(Thiazol-2-ylthio)ethanamine

The primary amine group (-NH2) is a key functional group that readily participates in numerous nucleophilic reactions. This reactivity allows for the straightforward synthesis of amides, substituted amines, Schiff bases, and thioureas.

Acylation and Amidation Reactions

The primary amine of this compound can be readily acylated or amidated by reacting with various acylating agents, such as carboxylic acids, acyl chlorides, or acid anhydrides. organic-chemistry.orgmdpi.com These reactions typically proceed under mild conditions and can be catalyzed by acids or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. mdpi.comresearchgate.net For example, the reaction with a carboxylic acid in the presence of a suitable catalyst yields the corresponding N-acylethanamine derivative. organic-chemistry.org This transformation is fundamental in medicinal chemistry for creating compounds with diverse biological activities. nih.gov

Table 1: Examples of Acylation and Amidation Reactions

| Amine Reactant | Acylating Agent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Phenylacetyl Chloride | Base (e.g., Triethylamine), THF | N-(2-(thiazol-2-ylthio)ethyl)phenylacetamide |

| This compound | Acetic Anhydride | Mild heating | N-(2-(thiazol-2-ylthio)ethyl)acetamide |

| This compound | Benzoic Acid | DCC, DMAP, CH2Cl2 | N-(2-(thiazol-2-ylthio)ethyl)benzamide |

Alkylation Reactions and Formation of Substituted Ethanamines

The nucleophilic primary amine can undergo alkylation with alkyl halides to form secondary and tertiary amines. The reaction of this compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base to neutralize the resulting hydrohalic acid, yields the corresponding N-alkyl or N,N-dialkyl derivative. This process allows for the introduction of various alkyl groups, modifying the steric and electronic properties of the original molecule. researchgate.net

Table 2: Examples of Alkylation Reactions

| Amine Reactant | Alkylating Agent | Base/Solvent | Product Type |

|---|---|---|---|

| This compound | Methyl Iodide | K2CO3 / Acetonitrile | N-methyl-2-(thiazol-2-ylthio)ethanamine |

| This compound | Benzyl Bromide | NaHCO3 / DMF | N-benzyl-2-(thiazol-2-ylthio)ethanamine |

| This compound | 2-Chloroethanol | NaOH / Ethanol (B145695) | 2-((2-(thiazol-2-ylthio)ethyl)amino)ethanol |

Condensation Reactions, Including Schiff Base Formation

Condensation of the primary amine of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. nih.govscirp.org This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid, often with a catalytic amount of acid to facilitate the dehydration process. nih.govresearchgate.net The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been studied for their biological activities. nih.govscirp.org

Table 3: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Compound | Conditions | Product Type (Schiff Base) |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, reflux, cat. Acetic Acid | N-benzylidene-2-(thiazol-2-ylthio)ethanamine |

| This compound | 4-Chlorobenzaldehyde | Glacial Acetic Acid, reflux | N-(4-chlorobenzylidene)-2-(thiazol-2-ylthio)ethanamine |

| This compound | Acetone | Methanol (B129727), reflux | N-isopropylidene-2-(thiazol-2-ylthio)ethanamine |

Formation of Thiourea (B124793) and Other Heterocyclic Linkages

The reaction of this compound with isothiocyanates provides a straightforward route to N,N'-disubstituted thiourea derivatives. mdpi.comresearchgate.net This addition reaction is generally efficient and can be performed at room temperature in solvents like dichloromethane (B109758) or ethanol. mdpi.com The resulting thioureas are important building blocks in their own right and can be cyclized to form various other heterocyclic systems, such as 4-thiazolidinones, by reacting with agents like ethyl bromoacetate. jrespharm.com

Table 4: Examples of Thiourea Formation

| Amine Reactant | Isothiocyanate | Solvent/Temperature | Product Type (Thiourea) |

|---|---|---|---|

| This compound | Phenyl isothiocyanate | Dichloromethane / Room Temp | 1-phenyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |

| This compound | Benzyl isothiocyanate | Dichloromethane / Room Temp | 1-benzyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |

| This compound | Allyl isothiocyanate | Ethanol / Room Temp | 1-allyl-3-(2-(thiazol-2-ylthio)ethyl)thiourea |

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring, while aromatic, has a different reactivity profile compared to carbocyclic aromatic rings like benzene. Its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms.

Electrophilic Aromatic Substitution on Substituted Thiazole Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. libretexts.org The thiazole ring is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms, which deactivates it towards electrophilic attack compared to benzene. masterorganicchemistry.comnptel.ac.in However, substitution is possible, and the position of the attack is directed by the existing substituents on the ring. The presence of electron-donating groups on the thiazole ring can increase its reactivity towards EAS. libretexts.org For a derivative of this compound that is substituted on the thiazole ring, an electrophile would add to a carbon atom, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comnptel.ac.in The directing influence of the thioether and other potential substituents would determine the regioselectivity of the reaction.

Table 5: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Thiazole Ring | Activating/Deactivating Effect of Thioether at C2 | Predicted Site of Electrophilic Attack |

|---|---|---|

| C4 | Influenced by both S and N atoms | Less favored due to proximity to deactivating imine nitrogen |

| C5 | Activated by the adjacent sulfur atom | Generally the most favored site for electrophilic substitution |

Ring Transformations and Rearrangements of Thiazole Derivatives

The thiazole ring, particularly in 2-amino substituted derivatives, can undergo several notable transformations and rearrangements. These reactions alter the core heterocyclic structure, leading to the formation of different ring systems.

Palladium-Catalyzed Ring-Opening/Cyclization

A significant transformation for 2-aminothiazole (B372263) derivatives involves a palladium-catalyzed ring-opening, arylation, and cyclization sequence. acs.orgnih.gov This reaction provides a modular route to access isocytosine (B10225) analogues, which are of considerable interest in medicinal chemistry. acs.orgnih.govresearchgate.net The process is initiated by the ring-opening of the 2-aminothiazole in the presence of a palladium catalyst, followed by reaction with an aryl (pseudo)halide and subsequent cyclization to form the isocytosine product. acs.orgresearchgate.net The reaction scope is broad, accommodating a variety of 2-aminothiazole derivatives and aryl coupling partners. nih.govresearchgate.net Research has shown that ligands such as XantPhos are effective in this transformation, and bases like sodium phenoxide (NaOPh) are used to facilitate the reaction. acs.org This method represents a significant synthetic application of the C–S bond cleavage within the thiazole ring, a reaction first observed in the 1970s but not synthetically developed until recently. acs.orgrsc.org

Boulton-Katritzky Rearrangement

The Boulton-Katritzky rearrangement is another key reaction pathway for certain heterocyclic systems that can be relevant to thiazole derivatives under specific contexts, particularly when part of a larger, more complex system like a nitrobenzofuroxanyl-aminothiazole hybrid. researchgate.netresearchgate.netnih.gov This type of rearrangement involves the transformation of one heterocyclic system into another through a series of bond formations and cleavages. For instance, in studies involving the reaction of 2-aminothiazole derivatives with 7-chloro-4,6-dinitrobenzofuroxan, unexpected isomeric products were formed. researchgate.netnih.gov The investigation into the mechanism considered possibilities like the Boulton-Katritzky rearrangement or an N-1/N-3 oxide tautomerism, with evidence pointing towards the latter in this specific case. researchgate.netnih.gov This highlights the complex reactivity of the thiazole nucleus when coupled with other reactive moieties.

Table 1: Ring Transformations of Thiazole Derivatives

| Transformation Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Ring-Opening/Arylation/Cyclization | 2-Aminothiazole derivative, Aryl (pseudo)halide | [Pd(crotyl)Cl]₂, XantPhos, NaOPh | Isocytosine analogue | acs.orgnih.gov |

| Boulton-Katritzky Rearrangement (Considered) | 2-Aminothiazole derivative, Electrophilic heterocycle (e.g., Benzofuroxan) | Varies (Thermal or Catalytic) | Rearranged heterocycle | researchgate.netresearchgate.net |

Reactivity of the Thioether Bridge

The thioether linkage (-S-) in this compound is a key site for chemical modification, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

The sulfur atom of the thioether bridge can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. This transformation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Common oxidants for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comderpharmachemica.com The use of one equivalent of the oxidant under controlled, mild conditions typically yields the corresponding sulfoxide. derpharmachemica.com For example, m-CPBA at 0°C can selectively produce sulfoxides from various thioethers. derpharmachemica.com

To obtain the sulfone, stronger reaction conditions or an excess of the oxidizing agent are generally required. masterorganicchemistry.comresearchgate.net Treating the thioether with more than two equivalents of m-CPBA at a slightly elevated temperature (35°C) leads to the formation of the sulfone. derpharmachemica.com Similarly, hydrogen peroxide can be used, often in the presence of a catalyst like titanium silicalite-1 (TS-1), to drive the reaction towards the sulfone product. researchgate.netrsc.org It has been noted that while the initial oxidation to the sulfoxide can sometimes occur without a catalyst, the subsequent oxidation to the sulfone often requires catalytic activation. researchgate.netrsc.org The presence of an electron-withdrawing group, such as the thiazole ring, can decrease the nucleophilicity of the sulfur atom, making oxidation more challenging compared to simple alkyl thioethers.

Table 2: Oxidation of Thioether Linkage

| Oxidizing Agent | Equivalents | Temperature | Primary Product | Ref. |

|---|---|---|---|---|

| m-CPBA | 1.2 | 0°C | Sulfoxide | derpharmachemica.com |

| m-CPBA | 2.0 | 35°C | Sulfone | derpharmachemica.com |

| Hydrogen Peroxide (H₂O₂) | Stoichiometric | Room Temp | Sulfoxide | bohrium.com |

| Hydrogen Peroxide (H₂O₂) / Catalyst (e.g., TS-1) | Excess | Varies | Sulfone | researchgate.netrsc.org |

| Scandium triflate / H₂O₂ | Catalytic / Excess | Room Temp | Sulfoxide (High chemoselectivity) | nih.govacs.org |

Cleavage and Modification of the C-S Bond

The carbon-sulfur (C-S) bond of the thioether bridge can be cleaved under various conditions, enabling further functionalization of the molecule. This bond cleavage can be achieved through transition-metal catalysis, photocatalysis, or metal-free methods.

Transition-Metal-Catalyzed Cleavage

Transition metals, particularly palladium, nickel, and iron, are effective catalysts for the activation and cleavage of C-S bonds in thioethers. acs.orgresearchgate.net These reactions often involve the insertion of the metal into the C-S bond, followed by reductive or cross-coupling pathways. This strategy is a cornerstone of modern organic synthesis, allowing for the transformation of thioethers into a wide array of other functional groups. acs.org For example, iron-catalyzed systems have been developed for the tunable cleavage of either C(aryl)-S or C(alkyl)-S bonds, offering a high degree of selectivity. researchgate.net

Photocatalytic and Electrochemical Cleavage

Visible-light photoredox catalysis has emerged as a powerful and mild method for initiating C-S bond cleavage. unipr.itresearchgate.netacs.org In this approach, a photocatalyst, upon absorbing light, can induce a single-electron transfer from the thioether, generating a radical cation. unipr.it This intermediate can then fragment, cleaving the C-S bond to produce a carbocation or a radical, which can be trapped by various nucleophiles to form new C-C or C-N bonds. unipr.it This method has been successfully applied to benzylic thioethers under neutral conditions. unipr.itacs.org Similarly, electrochemical methods can achieve regioselective C(sp³)–S bond cleavage through an oxidative process, generating cationic fragments that can be converted into valuable products like aldehydes and sulfinates. rsc.org

Metal-Free Cleavage

C-S bond cleavage can also be accomplished without the use of transition metals. scilit.commdpi.comresearchgate.net These methods often employ specific reagents like N-chlorosuccinimide (NCS) to mediate the reaction. scilit.commdpi.com For instance, treating arylmethyl thioethers with NCS in different solvents can selectively yield either aryl aldehydes or dithioacetals. scilit.commdpi.com These metal-free approaches provide a valuable alternative, often with high functional group tolerance and operational simplicity. researchgate.net

Table 3: Methods for C-S Bond Cleavage of Thioethers

| Method | Catalyst / Reagent | Key Features | Product Examples | Ref. |

|---|---|---|---|---|

| Transition-Metal Catalysis | Pd, Ni, Fe complexes | High efficiency and selectivity for cross-coupling. | Biaryls, alkylated arenes | acs.orgresearchgate.net |

| Visible-Light Photocatalysis | Organic dyes (e.g., 4CzIPN), Ru/Ir complexes | Mild, neutral conditions; radical-based mechanism. | Diarylalkanes, benzyl amines | unipr.itacs.orgrsc.org |

| Electrochemical Oxidation | - (Electrode-mediated) | Regioselective cleavage, atom-economical. | Aldehydes, sulfinates | rsc.org |

| Metal-Free Chemical Cleavage | N-Chlorosuccinimide (NCS) | Solvent-dependent selectivity, operational simplicity. | Aryl aldehydes, dithioacetals | scilit.commdpi.com |

Coordination Chemistry of 2 Thiazol 2 Ylthio Ethanamine As a Ligand

Ligand Design Principles Incorporating the 2-(Thiazol-2-ylthio)ethanamine Scaffold

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. The this compound scaffold is an attractive candidate for ligand design due to its inherent structural features that allow for chelation. The primary design principle revolves around the presence of multiple donor atoms, specifically the nitrogen atom of the thiazole (B1198619) ring, the sulfur atom of the thioether linkage, and the nitrogen atom of the terminal amino group. This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand.

The flexibility of the ethylamine (B1201723) chain is another key design consideration. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The thioether linkage also plays a role in the electronic properties of the ligand, influencing the electron density on the thiazole ring and, consequently, its coordination behavior. By modifying the substituents on the thiazole ring or the ethanamine chain, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

Complexation with Transition Metal Ions

The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms in this compound makes it a versatile ligand for a wide range of transition metal ions.

The synthesis of metal complexes involving thiazole-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a common synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or sulfates) to it. The reaction mixture is often stirred and may require heating to facilitate complex formation. The resulting metal complexes can then be isolated as crystalline solids.

Characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) is employed to study the electronic transitions within the complex, which can give insights into its geometry.

Based on its structure, this compound is expected to act as a bidentate ligand, coordinating to a metal ion through the thiazole nitrogen and the amino nitrogen, forming a stable five- or six-membered chelate ring. Another plausible coordination mode involves chelation through the thiazole nitrogen and the thioether sulfur atom. The formation of a stable chelate ring is a significant driving force in the complexation process. The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The geometry of the resulting metal complexes can vary significantly, from square planar and tetrahedral to octahedral, depending on the coordination number of the metal ion and the steric bulk of the ligand. For instance, with a metal ion that prefers a square planar geometry like Pd(II) or Pt(II), a 1:2 metal-to-ligand complex could be formed where two ligands coordinate in a bidentate fashion. For metal ions that favor octahedral geometry, such as Fe(III) or Co(II), the ligand could coordinate along with other ancillary ligands or in a higher stoichiometric ratio.

The choice of the metal center has a profound impact on the conformation of the coordinated this compound ligand and its binding affinity. Different metal ions have distinct preferences for coordination numbers and geometries, which in turn forces the flexible ethylamine chain of the ligand to adopt specific conformations. For example, the bond angles and distances required for an octahedral complex will differ from those of a square planar complex, leading to different ligand conformations.

The electronic configuration of the metal ion also influences the binding affinity. According to Hard and Soft Acid and Base (HSAB) theory, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. The nitrogen donors in the ligand are considered hard or borderline bases, while the sulfur donor is a soft base. Therefore, metal ions with harder acid character will likely show a stronger affinity for the nitrogen donors, while softer metal ions will exhibit a greater affinity for the sulfur donor. This interplay of electronic and steric factors ultimately determines the stability and structure of the resulting coordination compound.

Spectroscopic and Structural Analysis of Coordination Compounds

Detailed analysis of the synthesized coordination compounds is essential to elucidate their structures and bonding.

Below is a hypothetical interactive data table illustrating the kind of crystallographic data that would be obtained for a transition metal complex of this compound, based on typical values for similar structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Metal-N(thiazole) (Å) | 2.05 |

| Metal-N(amine) (Å) | 2.10 |

| N(thiazole)-Metal-N(amine) (°) | 88.5 |

This table represents the type of detailed structural information that X-ray crystallography provides, which is fundamental to understanding the coordination chemistry of this ligand.

NMR and IR Spectroscopic Probes for Ligand-Metal Interactions

In the general study of thiazole-metal complexes, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial tools for elucidating the nature of the ligand-metal bond. nih.govnih.gov Typically, upon coordination of a thiazole-containing ligand to a metal center, shifts in the characteristic vibrational frequencies in the IR spectrum are observed. For instance, the stretching frequency of the C=N bond within the thiazole ring often shifts to a lower wavenumber, indicating the involvement of the nitrogen atom in coordination. nih.govnih.gov

Similarly, ¹H and ¹³C NMR spectroscopy provide insights into the electronic environment of the ligand upon complexation. Changes in the chemical shifts of protons and carbons near the coordination sites (the thiazole nitrogen and the ethanamine nitrogen) would be expected. However, specific spectral data, including peak shifts for complexes of this compound, are not available in the reviewed literature.

Applications of Coordination Complexes in Catalysis and Materials Science

Coordination complexes derived from thiazole-based ligands have shown promise in various fields. Their structural versatility and the electronic properties of the thiazole ring make them candidates for catalysts in organic synthesis and as building blocks for functional materials. researchgate.net For example, metal complexes of certain thiazole derivatives are explored for their catalytic activity in oxidation and reduction reactions. In materials science, the luminescent or magnetic properties of such complexes are of interest for developing new sensors or molecular devices.

Despite these general applications for the broader family of thiazole complexes, there is no specific information detailing the use of this compound complexes in catalysis or materials science. Research has focused on other, more complex thiazole derivatives for these applications. thescipub.com

Due to the absence of specific research data for this compound, a detailed article that strictly adheres to the requested scientific parameters cannot be constructed at this time.

Biological Activity and Molecular Interactions of 2 Thiazol 2 Ylthio Ethanamine Derivatives in Vitro & Pre Clinical Studies

Antimicrobial Efficacy Investigations

The antimicrobial properties of 2-(Thiazol-2-ylthio)ethanamine derivatives have been evaluated against a wide range of pathogenic bacteria and fungi. These compounds have shown considerable activity, suggesting their potential as lead structures for the development of new anti-infective agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, novel 1β-methylcarbapenems featuring a 4-substituted thiazol-2-ylthio moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with MIC90 values of ≤4 μg/ml. nih.gov One derivative, SM-232724, exhibited strong bactericidal activity against MRSA. nih.gov These carbapenems were also highly effective against various streptococci, including penicillin-resistant Streptococcus pneumoniae, with MICs ranging from ≤0.063 to 0.5 μg/ml. nih.gov Furthermore, they displayed significant activity against ampicillin-resistant Enterococcus faecium, with MIC90s between 8 and 16 μg/ml. nih.gov

Other studies on different series of thiazole (B1198619) derivatives have also confirmed their broad-spectrum antibacterial potential. For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-negative and Gram-positive bacteria. nih.gov Specifically, an isopropyl substituted derivative displayed a low MIC of 3.9 μg mL−1 against S. aureus and Achromobacter xylosoxidans. nih.gov

The introduction of different substituents to the thiazole core has been shown to modulate antibacterial efficacy. mdpi.com For example, trichlorophenyl thiazole molecules have demonstrated a significant inhibitory effect against a variety of Gram-positive and Gram-negative organisms, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com A series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones exhibited significant growth inhibition of a wide spectrum of bacteria, with many derivatives being more potent than the standard drug ampicillin. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| SM-197436, SM-232721, SM-232724 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤4 (MIC90) | nih.gov |

| SM-197436, SM-232721, SM-232724 | Penicillin-resistant Streptococcus pneumoniae | ≤0.063 - 0.5 | nih.gov |

| SM-197436, SM-232721, SM-232724 | Ampicillin-resistant Enterococcus faecium | 8 - 16 (MIC90) | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 3.9 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | Achromobacter xylosoxidans | 3.9 | nih.gov |

| Thiophene derivative 13 | Staphylococcus aureus | 3.125 | nih.gov |

Antifungal Activity against Various Fungal Strains

In addition to their antibacterial properties, this compound derivatives have been investigated for their efficacy against various fungal pathogens. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values were comparable to or even better than the standard antifungal agent nystatin. nih.gov The minimum fungicidal concentration (MFC) values for these compounds were generally 2- to 4-fold higher than their MICs. nih.gov

Other studies have also reported the antifungal potential of thiazole derivatives. For instance, certain thiazole and pyrazolo[1,5-a]pyrimidine derivatives have exhibited potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum, with MICs of 6.25 µg/mL. nih.gov The amphiphilic nature of some thiazole derivatives is believed to facilitate their integration into fungal cell membranes, leading to disruption and cell death. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |

| Thiazole derivative 3 | Aspergillus fumigatus | 6.25 | nih.gov |

| Thiazole derivative 3 | Fusarium oxysporum | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | nih.gov |

Mechanistic Studies of Antimicrobial Action (e.g., Apoptosis Induction in Fungi)

The mechanisms underlying the antimicrobial activity of this compound derivatives are multifaceted. Their amphiphilic character allows them to embed within the microbial cell membrane, leading to a leakage of cytoplasmic contents and subsequent cell death. mdpi.com In fungi, some derivatives are thought to interfere with the structure of the fungal cell wall and/or the cell membrane. nih.govnih.gov

Furthermore, some thiazole derivatives have been shown to induce apoptosis in fungal cells. mdpi.com This programmed cell death is a key mechanism for eliminating pathogenic fungi. The ability of these compounds to trigger apoptosis suggests a more complex interaction with fungal cellular pathways beyond simple membrane disruption.

Anticancer and Antiproliferative Potentials

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MDA-MB-231, A549, MIA PaCa-2, HepG2, HCT-116, K563)

A broad range of this compound derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. For example, a series of thiazole-amino acid hybrid derivatives exhibited moderate to good cytotoxicity against human lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Notably, five of these compounds displayed IC50 values ranging from 2.07 to 8.51 μM. nih.gov

Bis-thiazole derivatives have also shown remarkable cytotoxic activities. frontiersin.org One such compound exhibited a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. frontiersin.org Another derivative demonstrated high potency against an ovarian cancer cell line (KF-28) with an IC50 of 6 nM. frontiersin.org Furthermore, 2-aminobenzothiazole has been shown to have a dose-dependent cytotoxic effect on human laryngeal carcinoma (HEp-2) cells. europeanreview.org

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Thiazole-amino acid hybrids (5 compounds) | A549, HeLa, MCF-7 | 2.07 - 8.51 µM | nih.gov |

| Bis-thiazole derivative 5c | HeLa (cervical cancer) | 0.6 nM | frontiersin.org |

| Bis-thiazole derivative 5f | KF-28 (ovarian cancer) | 6 nM | frontiersin.org |

| N-Acyl-2-aminothiazole (SNS-032) | A2780 (ovarian cancer) | 95 nM | nih.gov |

| 2-Arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole | L1210 (leukemia) | 0.2 - 1 µM | nih.gov |

| 2-(Alkylamido)thiazole analogues | L1210 (leukemia) | 4 - 8 µM | nih.gov |

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, Enzyme Inhibition)

The anticancer activity of this compound derivatives is attributed to various mechanisms of action, with tubulin polymerization inhibition being a prominent one. researchgate.net Microtubules are essential for several cellular functions, including mitosis, and their disruption can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization. researchgate.net

In addition to targeting the cytoskeleton, these derivatives can also act through enzyme inhibition. For instance, some bis-thiazole derivatives have been shown to be potential inhibitors of Pim-1 kinase, a protein involved in cell survival and proliferation. frontiersin.org This inhibition was supported by the observed downregulation of c-myc, a downstream target of Pim-1 kinase. frontiersin.org Other enzymatic targets for thiazole derivatives include GMP synthetase and cyclin-dependent kinases (CDKs), such as CDK2/cycE. nih.gov The induction of apoptosis is another key mechanism, with studies showing that some derivatives can activate mitochondrial-dependent apoptosis by upregulating pro-apoptotic genes like Bax and Puma, and downregulating the anti-apoptotic gene Bcl-2. frontiersin.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

Derivatives of thiazole have demonstrated significant potential as antioxidant agents. Their ability to neutralize harmful reactive oxygen species (ROS) is a key aspect of their therapeutic interest, as oxidative stress is implicated in a wide range of degenerative diseases.

In Vitro Assays (e.g., DPPH, SOD-mimic)

The antioxidant capacity of thiazole derivatives has been quantified using various in vitro assays that measure their ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide dismutase (SOD) mimic activity tests.

In a study investigating a series of 2-aminothiazole (B372263) sulfonamide derivatives, several compounds showed notable antioxidant effects. One compound, in particular, emerged as a highly potent agent, demonstrating 90.09% scavenging activity in the DPPH assay and 99.02% activity in the SOD-mimic assay. nih.govresearchgate.netfrontiersin.org This highlights the potential of the thiazole-sulfonamide scaffold in developing powerful antioxidants. nih.govresearchgate.netfrontiersin.org

Other studies on different series of thiazole derivatives have also confirmed their radical scavenging potential. For instance, new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol moiety were evaluated through DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging assays. researchgate.net Certain compounds from this series showed significant scavenging effects, which were attributed to the presence of electron-donating substituents on their structures. researchgate.net

| Assay | Activity (%) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 90.09% | researchgate.netfrontiersin.org |

| Superoxide Dismutase (SOD) Mimic Activity | 99.02% | researchgate.netfrontiersin.org |

Cellular Antioxidant Mechanisms

Theoretical and computational studies have provided insight into the chemical mechanisms by which these compounds exert their antioxidant effects. Density Functional Theory (DFT) calculations have been used to analyze the thermodynamics of various antioxidant pathways for heterocyclic compounds, including those with structures related to thiazoles.

The primary mechanisms by which antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). otavachemicals.com Computational studies on related heterocyclic systems, such as 1,3,4-oxadiazole derivatives, suggest that the HAT mechanism is often the most favorable pathway for scavenging radicals. mdpi.com Key parameters like bond dissociation enthalpy (BDE) are calculated to determine the ease with which a hydrogen atom can be donated to a radical, thereby neutralizing it. mdpi.com

Furthermore, the presence of specific electron-donating groups on the phenyl rings of these derivatives has been shown to significantly enhance their antioxidant activities. otavachemicals.commdpi.com These computational findings align with experimental observations where derivatives with such groups exhibit higher scavenging potential, providing a rational basis for their molecular action. researchgate.net

Enzyme Inhibition Studies

Beyond their antioxidant effects, this compound derivatives and related thiazole-containing compounds have been investigated as inhibitors of several key enzymes, indicating their potential in addressing a variety of diseases.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetes. doaj.org Several studies have shown that thiazole-related heterocyclic derivatives are effective inhibitors of this enzyme.

A study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones found that several compounds exhibited significant inhibitory activity against α-glucosidase, with some showing potency nearly 3.7 times greater than the standard drug, acarbose. doaj.org The structure-activity relationship analysis revealed that the nature of the linker attached to the thiadiazole ring was crucial for activity. doaj.org For example, derivatives with a butanoic acid or benzoic acid linker showed particularly high inhibitory effects. doaj.org Similarly, certain thiourea (B124793) derivatives have also demonstrated potent α-glucosidase inhibition, with some exceeding the activity of acarbose.

| Compound Type | Lead Compound Example | IC₅₀ (mM) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivative | Compound 9'b | 3.66 | doaj.org |

| 1,3,4-Thiadiazole Derivative | Compound 7b | 6.70 | doaj.org |

| 1,3,4-Thiadiazole Derivative | Compound 7c | 8.42 | doaj.org |

| Thiourea Derivative | Compound 9a | 9.77 | |

| Standard Drug | Acarbose | 11.96 - 13.88 | doaj.org |

JIP Mimetic Activities

The c-Jun N-terminal kinases (JNKs) are stress-activated protein kinases implicated in diseases such as type-2 diabetes, inflammation, and cancer. nih.gov JNKs bind to scaffold proteins like JNK-interacting protein-1 (JIP-1). nih.gov Small molecules that mimic the JIP-1 binding domain can act as allosteric inhibitors of JNK by disrupting this protein-protein interaction.

A series of 2-thioether-benzothiazoles, which share the thiazole-thioether core structure, were synthesized and identified as novel JNK inhibitors. nih.gov These compounds were found to be potent, allosteric inhibitors that function by targeting the JIP-1 binding site on JNK. nih.gov One such thiazole derivative, 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine (SU 3327), was identified as a selective inhibitor of JNK that specifically inhibits the protein-protein interaction between JNK and JIP.

| Compound | Inhibitory Target | IC₅₀ | Reference |

|---|---|---|---|

| SU 3327 | JNK-JIP Protein-Protein Interaction | 239 nM |

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing safer anti-inflammatory drugs compared to traditional NSAIDs that primarily target COX enzymes.

Thiazole and thiazolidinone derivatives have been identified as promising scaffolds for the development of dual COX/LOX inhibitors. Structure-activity relationship analyses have shown that thiazole-based thiazolidinones can act as moderate to good COX-1/LOX inhibitors. The substitution pattern on the thiazole and associated phenyl rings plays a critical role in determining the inhibitory potency and selectivity. For instance, introducing bulky groups or specific substituents can shift the activity towards COX-2 inhibition or enhance LOX inhibition. This research indicates that the thiazole nucleus is a versatile template for designing new anti-inflammatory agents with a potentially safer pharmacological profile.

DNA Topoisomerase and HIV Reverse Transcriptase Modulation (Thiazole General)

The thiazole nucleus is a key structural motif in a variety of compounds that exhibit inhibitory activity against crucial enzymes involved in DNA replication and viral propagation, namely DNA topoisomerase and HIV reverse transcriptase.

DNA Topoisomerase Inhibition:

Thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerases, which are essential nuclear enzymes that regulate the topology of DNA during cellular processes like replication and transcription. mdpi.com A series of novel thiazole-based stilbene analogs, for instance, were synthesized and evaluated for their inhibitory activity against DNA topoisomerase IB (Top1). mdpi.comnih.gov Within this series, compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole demonstrated potent Top1 inhibition, comparable to the well-known inhibitor camptothecin. nih.gov Molecular docking studies suggested a possible binding mode of this compound with the Top1-DNA complex. nih.gov Many of these stilbene analogs also showed significant cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC50 values in the micromolar range. nih.gov

Other research has focused on thiazolo[3,2-a] pyrimidine derivatives as inhibitors of topoisomerase II (Topo II). tandfonline.com One compound from this series emerged as a particularly potent Topo II inhibitor with an IC50 value of 0.23 µM, which was significantly more potent than the standard drugs Etoposide and Doxorubicin. tandfonline.com Additionally, a novel pyrano[2,3-d]thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, was found to exhibit strong cytotoxic effects against HepG-2 and MCF-7 cancer cell lines and was identified as a potential Topo II inhibitor that binds to DNA via an intercalative mode. researcher.liferesearchgate.net

Table 1: Thiazole Derivatives as DNA Topoisomerase Inhibitors

| Compound Class | Specific Derivative Example | Target Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole-Based Stilbene Analogs | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Topoisomerase IB (Top1) | Potent Top1 inhibition, comparable to Camptothecin. Showed high cytotoxicity against MCF-7 (IC50 = 0.78 µM) and HCT116 (IC50 = 0.62 µM) cell lines. | mdpi.comnih.gov |

| Thiazolopyrimidine Derivatives | Compound 4c (specific structure in source) | Topoisomerase II (Topo II) | Potent Topo II inhibitor with an IC50 value of 0.23 µM, surpassing Etoposide and Doxorubicin. | tandfonline.com |

| Pyrano[2,3-d]thiazole Derivatives | 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | Topoisomerase II (Topo II) | Strong cytotoxicity against HepG-2 and MCF-7 cell lines; binds to DNA via intercalation. | researcher.liferesearchgate.net |

HIV Reverse Transcriptase Inhibition:

The thiazole scaffold is also integral to the development of inhibitors targeting HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. A set of oligo-1,3-thiazolecarboxamide derivatives demonstrated the ability to inhibit HIV-1 RT activity. nih.gov Unlike the natural minor groove binder distamycin, which is effective only with DNA x DNA templates, these thiazole derivatives could inhibit reverse transcription with RNA x DNA or DNA x RNA template primers, making them more versatile inhibitors. nih.gov

Another thiazole derivative, the thiazole-5-carboxamide GPS491, was identified as a potent anti-HIV-1 agent that blocks viral replication by inhibiting viral gene expression with an IC50 of approximately 0.25 µM. mdpi.com This compound was effective against multiple HIV-1 strains, including those resistant to existing antiretroviral drugs. mdpi.com Furthermore, benzisothiazolone derivatives, which contain a thiazole-related isothiazole ring, have been discovered as a new class of multifunctional RT inhibitors. mdpi.com These compounds inhibit not only the DNA polymerase activity of RT but also its ribonuclease H (RNase H) function, with some analogs demonstrating robust antiviral activity at low micromolar concentrations without cellular toxicity. mdpi.com

Table 2: Thiazole Derivatives as HIV-1 Reverse Transcriptase (RT) Inhibitors

| Compound Class | Specific Derivative Example | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Oligo-1,3-thiazolecarboxamides | Series of oligopeptides with varying thiazole units | HIV-1 RT Polymerization | More powerful and versatile inhibitors than distamycin; active against RNA x DNA and DNA x RNA templates. | nih.gov |

| Thiazole-5-carboxamides | GPS491 | HIV-1 Gene Expression | Potent inhibition of viral replication (EC50 ~250 nM) across multiple HIV-1 strains, including drug-resistant variants. | mdpi.com |

| Benzisothiazolone Derivatives | 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | HIV-1 RT DNA Polymerase & RNase H activities | Bifunctional inhibitor with robust antiviral activity (EC50 = 1.68 µM) and no cellular toxicity. | mdpi.com |

Receptor Agonism/Antagonism (e.g., Histamine Receptor Interactions)

Derivatives of 2-(thiazolyl)ethanamine have been investigated for their interactions with histamine receptors, demonstrating selective agonist properties. Specifically, 2-(2-thiazolyl)-ethylamine (ThEA), a close structural analog of this compound, has been identified as a selective histamine H1-receptor agonist. nih.gov In studies using isolated guinea pig hearts, ThEA produced a marked prolongation of atrioventricular conduction, a characteristic effect mediated by H1-receptors. nih.gov This negative dromotropic effect was significant, even while the compound caused only a weak stimulation of cardiac rate and contractility, which are effects primarily mediated by H2-receptors. nih.gov

Further research into substituted (2-aminoethyl)thiazoles has revealed potent and selective agonism at histamine H2-receptors. nih.gov A series of substituted 4- and 5-(2-aminoethyl)thiazoles were synthesized and evaluated. Among them, 2-Amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, was found to be a potent, full histamine H2-receptor agonist, slightly more potent than histamine itself with a pD2 value of 6.21 on the guinea pig right atrium. nih.gov Importantly, Amthamine displayed a marked specificity for H2-receptors, showing no affinity for H1-receptors and only weak agonism at H3-receptors. nih.gov This research highlighted that for this class of compounds, the presence of a 2-amino substituent was not essential for H2-receptor stimulation, unlike for histamine. nih.gov

Table 3: Thiazole Ethanamine Derivatives and Histamine Receptor Activity

| Compound | Target Receptor | Activity | Observed Effect (In Vitro) | Reference |

|---|---|---|---|---|

| 2-(2-Thiazolyl)-ethylamine (ThEA) | Histamine H1-Receptor | Selective Agonist | Marked prolongation of atrioventricular conduction in isolated guinea pig hearts. | nih.gov |

| 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine) | Histamine H2-Receptor | Potent, Full Agonist | Potent H2-agonist on guinea pig right atrium (pD2 = 6.21), with no affinity for H1-receptors. | nih.gov |

Compound Index

Computational and Theoretical Studies on 2 Thiazol 2 Ylthio Ethanamine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and its protein target.

Ligand-Target Protein Interactions (e.g., Tubulin Binding Site, α-Glucosidase Active Site)

Molecular docking studies have been employed to investigate the interaction of thiazole (B1198619) derivatives with various protein targets, including α-glucosidase. nih.gov For instance, a series of thiazole derivatives were evaluated for their α-glucosidase inhibitory potential, and molecular docking was used to understand the binding interactions with the enzyme. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. semanticscholar.org

In one study, the docking of thiazole derivatives into the active site of α-glucosidase revealed hydrogen bond interactions with amino acid residues like LYS 113, TYR 113, and GLU 322. semanticscholar.org Additionally, π-alkyl interactions with residues such as ALA 115 and VAL 115 were observed. semanticscholar.org Another investigation into chalconeimine derivatives with α-glucosidase also highlighted hydrogen bond and π-sulfur interactions with residues like ASP 115, GLN 146, and TYR 213. semanticscholar.org

While direct studies on 2-(Thiazol-2-ylthio)ethanamine with tubulin are not specified in the provided results, the general methodology of using molecular docking to understand ligand-protein interactions is well-established for thiazole-containing compounds and other structurally related molecules.

Prediction of Binding Affinities and Molecular Recognition

Computational methods are crucial for predicting the binding affinity between a ligand and a protein, which is a key factor in drug design. nih.gov Molecular docking simulations can provide docking scores, which are indicative of the binding affinity. For example, docking studies of benzo[d]thiazol-2-amine derivatives with the HER enzyme showed promising binding affinities, with some compounds exhibiting high docking scores. researchgate.net

The prediction of binding affinities helps in identifying potential drug candidates and in the rational design of more potent inhibitors. vulcanchem.com These computational predictions, however, are often corroborated with experimental assays to validate the findings. The process of molecular recognition is driven by various non-covalent interactions, and understanding these through computational models is essential for designing molecules with high specificity and affinity for their target. ucsb.edu

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed insights into the electronic structure and properties of molecules. These methods are instrumental in understanding chemical reactivity and reaction mechanisms.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of molecules can be investigated using quantum chemical calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as frontier molecular orbitals and are crucial in determining the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is an important parameter that reflects the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are commonly used to calculate these properties. jcsp.org.pkniscpr.res.in For thiazole derivatives, studies have shown that the HOMO and LUMO can be delocalized over the thiazole and adjacent rings. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -5.54 to -7.44 researchgate.net |

| ELUMO | Varies |

| Energy Gap (ΔE) | Varies |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id

MEP maps are useful in drug design for optimizing electrostatic interactions between a ligand and its protein target. ucsb.edu For thiazole derivatives, MEP analysis can provide insights into their charge distribution and potential interaction sites. researchgate.net These maps can be generated using quantum chemical calculation outputs from software like Gaussian. ucsb.eduresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are powerful for elucidating reaction mechanisms and analyzing transition states. e3s-conferences.org By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. taylorandfrancis.com

DFT methods, such as B3LYP, are frequently used to locate and characterize transition state structures. nih.gov This analysis can help in understanding the feasibility of a proposed reaction pathway and can be used to predict the stereoselectivity of a reaction. e3s-conferences.org For instance, in the study of a palladium-catalyzed reaction, computational methods were used to show that a single transition state could lead to multiple products through a post-transition-state bifurcation. nih.gov While specific studies on the reaction mechanisms of this compound were not found, the application of these computational techniques to similar molecules demonstrates their utility in understanding complex chemical transformations. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For derivatives and analogues of this compound, MD simulations provide critical insights into their conformational flexibility and their interactions when bound to protein targets.

Recent studies on thiazole-containing compounds demonstrate that these simulations, often spanning nanoseconds, are essential for validating the stability of ligand-protein complexes predicted by molecular docking. mdpi.comjchemlett.com For instance, in studies of thiazole derivatives targeting the main protease (Mpro) of SARS-CoV-2, MD simulations were used to confirm the stability of the docked poses and to understand the thermodynamic properties of the binding. nih.gov Analysis of the root mean square deviation (RMSD) of the ligand and protein backbone throughout the simulation helps to confirm the structural integrity and stability of the binding pocket. mdpi.com Low RMSD values, often ranging from 0.15 Ų to 0.4 Ų, indicate a stable and robust protein-ligand complex. mdpi.com

These simulations also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govnih.gov By clustering interaction data, researchers can identify which interactions are most stable and significant for binding affinity. mdpi.com For example, an analysis of interactions that occur for more than 30% of the simulation time highlights the most crucial contacts for ligand stability. nih.gov Water molecules are also monitored during simulations, as they can mediate interactions between the ligand and protein residues, significantly influencing binding dynamics. nih.govnih.gov Such detailed dynamic information is fundamental to understanding how ligands like this compound and its derivatives behave in a biological environment, providing a more realistic view than static models. mdpi.comnih.gov

Crystal Structure Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering a precise view of molecular geometry, conformation, and the interactions governing crystal packing. While the specific crystal structure for this compound is not detailed in the provided results, extensive studies on closely related thiazole derivatives offer valuable insights into the expected structural features.

For example, the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, which features the same thiazol-2-ylthio core, reveals that the thiazole and thiadiazole rings are not coplanar, subtending a significant dihedral angle. nih.gov In various 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, the crystal system is consistently monoclinic. researchgate.nettandfonline.com Such studies establish key geometric parameters, including bond lengths and angles, which are often compared with theoretical values obtained from Density Functional Theory (DFT) calculations. researchgate.netnih.gov These analyses confirm that bond angles in five-membered rings like thiazole often deviate from ideal geometries. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions of Contacts

Studies on various thiazole derivatives provide quantitative data on these interactions. nih.govresearchgate.nettandfonline.com The most significant contributions typically arise from hydrogen-hydrogen (H···H) contacts, often accounting for a large percentage of the surface. Other crucial interactions include those involving heteroatoms, such as N···H/H···N, S···H/H···S, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net The red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) highlight short, significant intermolecular contacts, such as hydrogen bonds. mdpi.com

The quantitative breakdown of these interactions provides a detailed picture of the forces stabilizing the crystal structure.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Thiazole Derivatives

| Contact Type | Contribution in 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov | Contribution Range in 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones researchgate.nettandfonline.com |

| H···H | 17.7% | 24.4% – 36.5% |

| N···H/H···N | 24.3% | Not specified |

| S···H/H···S | 21.1% | 4.5% – 5.6% |

| O···H/H···O | Not applicable | 8.7% – 12.1% |

| C···H/H···C | Specified | 5.4% – 10.6% |

| S···C/C···S | 9.7% | Not specified |

Note: Data is derived from closely related thiazole derivatives to infer potential interactions for this compound.

Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are among the most critical directional interactions that determine the supramolecular architecture of molecular crystals. mdpi.com In the crystal structures of thiazole-containing compounds, hydrogen bonding networks play a pivotal role in stabilizing the crystal packing. nih.govd-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org For thiazole derivatives, QSAR modeling is a widely used computational technique to guide the design of new compounds with enhanced potency for various biological targets, including antimicrobial, anticancer, and anti-inflammatory activities. ijpsr.comnih.govjapsonline.comijper.org

Development of Predictive Models for Biological Activities

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values), which are typically converted to a logarithmic scale (pIC₅₀) for analysis. laccei.org The three-dimensional structures of the molecules are generated and optimized to their lowest energy conformation. nih.gov Using specialized software, a large number of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each molecule. nih.govscispace.com

Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build a mathematical equation that relates a selection of these descriptors to the biological activity. laccei.orgmdpi.com The goal is to create a model with high statistical quality and predictive power. laccei.org The robustness and predictive ability of the generated QSAR model are rigorously validated using internal (cross-validation, e.g., leave-one-out) and external (test set) validation techniques. mdpi.com A statistically significant QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure, thereby prioritizing synthetic efforts. laccei.orgzsmu.edu.ua

Identification of Key Molecular Descriptors for Activity

A critical outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. These key descriptors provide valuable insights into the mechanism of action and highlight the structural features that are essential for molecular recognition and binding to a biological target.

Studies on various thiazole derivatives have identified several classes of descriptors as being important for their biological activities. japsonline.comresearchgate.nettalete.mi.it These can include topological, electronic, thermodynamic, and spatial parameters. For instance, in QSAR models for antimicrobial thiazoles, descriptors related to molecular shape (Kier's shape index) and connectivity were found to be crucial. japsonline.comresearchgate.net For other activities, descriptors related to hydrophobicity, electrostatic fields, and the presence of hydrogen bond donors have been shown to play a significant role. ijpsr.com

Table 2: Examples of Key Molecular Descriptors Identified in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Specific Descriptor Example | Associated Biological Activity | Reference |

| Topological | Molecular Connectivity Index (²χv) | Antimicrobial | japsonline.comresearchgate.net |

| Shape | Kier's Shape Index (kα3) | Antimicrobial | japsonline.comresearchgate.net |

| Thermodynamic | Heat of Formation | Antihyperglycemic | nih.gov |

| Electronic | Quadrupole1 | Cytotoxic (Antitubulin) | nih.gov |

| Lipophilicity | XlogP | Cytotoxic (Antitubulin) | nih.gov |

| 2D Autocorrelation | AATSC4c, AATSC1p | 5-Lipoxygenase Inhibition | laccei.org |

| GETAWAY | GATS5s | 5-Lipoxygenase Inhibition | laccei.org |

| Functional Group | maxHBa (Max H-bond acceptors) | 5-Lipoxygenase Inhibition | laccei.org |

This table presents a selection of descriptors found to be significant in QSAR models for various biological activities of thiazole-containing compounds.

Structure Activity Relationship Sar Studies of 2 Thiazol 2 Ylthio Ethanamine Derivatives

Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activity

Substitutions on the thiazole ring of 2-(thiazol-2-ylthio)ethanamine and related analogs can significantly modulate their biological profiles. The electronic and steric properties of substituents at the C4 and C5 positions of the thiazole ring are crucial determinants of activity.

Research on various thiazole-containing compounds has demonstrated that the nature of these substituents can influence their antimicrobial, anticancer, and other pharmacological activities. nih.govnih.gov For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, the introduction of small electron-withdrawing groups on the thiazole ring was found to be beneficial for their antagonist activity at the Zinc-Activated Channel (ZAC). nih.gov Conversely, the presence of bulky substituents can be detrimental to activity.

The reactivity and basicity of the thiazole ring are affected by the electronic nature of its substituents. Electron-donating groups, such as a methyl group, can increase the basicity and nucleophilicity of the thiazole ring, which may enhance its interaction with certain biological targets. analis.com.my On the other hand, strong electron-withdrawing groups, like a nitro group, can decrease these properties. analis.com.my

In the context of antimicrobial activity, studies on 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives have shown that substitutions on the thiazole ring are critical. nih.gov For example, aryl substitution on the thiazole ring generally leads to better activity compared to hetaryl substitution. nih.gov Furthermore, the position of the substituent on an attached aryl ring can be more important than its electronic nature, with para-substitution often yielding superior activity. nih.gov

The following table summarizes the observed impact of various substitutions on the thiazole ring in related derivatives:

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Small electron-withdrawing groups | 4- and 5-positions | Can be beneficial for antagonist activity at ZAC. | nih.gov |

| Bulky substituents | 4- and 5-positions | Can be detrimental to activity. | nih.gov |

| Methyl group (electron-donating) | Any position | Increases basicity and nucleophilicity. | analis.com.my |